2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide
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Overview
Description
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromo group and a methoxyethyl chain attached to a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of benzamide to introduce the bromo group, followed by the attachment of the methoxyethyl chain through a nucleophilic substitution reaction. The chlorothiophene moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl chain can yield methoxyacetic acid, while substitution of the bromo group with an amine can produce an amino-substituted benzamide derivative.
Scientific Research Applications
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chlorothiophene: Shares the thiophene ring with halogen substitutions but lacks the benzamide core.
2-bromo-N-(2-methoxyethyl)benzamide: Similar structure but without the chlorothiophene moiety.
5-chloro-2-methoxybenzamide: Contains the benzamide core and methoxy group but lacks the bromo and thiophene components.
Uniqueness
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S/c1-19-11(12-6-7-13(16)20-12)8-17-14(18)9-4-2-3-5-10(9)15/h2-7,11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQTWIHXHWBYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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